1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine
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Overview
Description
Scientific Research Applications
1. Synthesis and Photophysical Studies
- Summary of the Application: Two new azaheterocycle-based bolas, such as (1- (4- (5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs, were prepared. These molecules are considered promising fluorescent chemosensors for electron-deficient species .
- Methods of Application: The molecules were prepared via Cu-catalyzed click reaction between 2- (4-azidophenyl)-5- (aryl)-oxadiazole-1,3,4 and terminal ethynyls derived from PEG-3 and PEG-4 .
- Results or Outcomes: As a result of a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (DNT) and 2,4,6-trinitrotoluene (TNT), hard-to-detect pentaerythritol tetranitrate (PETN), as well as Hg 2+ cation was observed .
2. Synthesis and Utilization of Oxadiazoles
- Summary of the Application: Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- Methods of Application: The synthesis of all regioisomeric forms taking representative examples .
- Results or Outcomes: These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
3. Antibacterial Studies
- Summary of the Application: 1,3,4-Oxadiazole ring is associated with various biological properties such as anti-inflammatory, antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .
- Results or Outcomes: The compound showed antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .
4. Antituberculosis Agents
- Summary of the Application: 3‐phenyl‐5‐ (1‐phenyl‐1H‐[1,2,3]triazol‐4‐yl)‐[1,2,4]oxadiazole derivatives can be used for further chemical optimization and biological research to find non‐toxic antituberculosis agents .
- Results or Outcomes: The compound showed potential as a non-toxic antituberculosis agent .
5. Antiviral Compounds
- Summary of the Application: Compounds similar to “1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine” could potentially be used in the development of antiviral compounds that prevent SARS-CoV-2 from infecting host cells overexpressing ACE2 receptor .
- Results or Outcomes: The compound showed potential as an antiviral agent .
Safety And Hazards
properties
IUPAC Name |
2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKXBVQIVNNERM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.